molecular formula C10H13NO3 B13996464 [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate CAS No. 53580-72-6

[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate

Cat. No.: B13996464
CAS No.: 53580-72-6
M. Wt: 195.21 g/mol
InChI Key: FUBMAHLJTYVLCP-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to the pyridine ring, along with an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylpyridine and formaldehyde.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, where formaldehyde reacts with 2,4-dimethylpyridine in the presence of a catalyst.

    Acetylation: The hydroxymethylated intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetate group may enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(Hydroxymethyl)furfural]: A compound with a furan ring and a hydroxymethyl group, known for its applications in renewable energy and materials science.

    [5-(Hydroxymethyl)-2-deoxycytidine]: A nucleoside analog used in epigenetic studies and cancer research.

    [5-(Hydroxymethyl)-2-methylindole]: An indole derivative with potential anticancer and antiviral activities.

Uniqueness

[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and acetate groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

53580-72-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[5-(hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate

InChI

InChI=1S/C10H13NO3/c1-6-9(5-12)4-11-7(2)10(6)14-8(3)13/h4,12H,5H2,1-3H3

InChI Key

FUBMAHLJTYVLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1CO)C)OC(=O)C

Origin of Product

United States

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